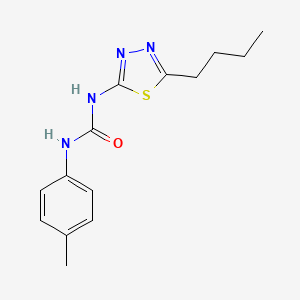![molecular formula C22H21ClN6O7 B11446910 N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11446910.png)
N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(4-acetamidophenoxy)-5-nitrophenyl]butanamide is a complex organic compound that features a pyrazole ring substituted with chloro, methyl, and nitro groups, as well as a butanamide chain linked to a phenyl ring with acetamidophenoxy and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(4-acetamidophenoxy)-5-nitrophenyl]butanamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution reactions: Introduction of chloro, methyl, and nitro groups onto the pyrazole ring can be carried out using electrophilic aromatic substitution reactions.
Coupling reactions: The butanamide chain can be introduced via amide bond formation, often using coupling reagents such as EDCI or DCC.
Phenyl ring functionalization: The phenyl ring can be functionalized with acetamidophenoxy and nitro groups through nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups present in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. These potential activities make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound can be explored for its pharmacological properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, enhancing its utility in material science.
Mechanism of Action
The mechanism of action of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(4-acetamidophenoxy)-5-nitrophenyl]butanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and chloro groups could participate in hydrogen bonding or hydrophobic interactions, while the amide and phenyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: A simpler analog with similar functional groups but lacking the butanamide chain and phenyl ring.
Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate: Another analog with a methyl ester group instead of the butanamide chain.
Uniqueness
The uniqueness of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(4-acetamidophenoxy)-5-nitrophenyl]butanamide lies in its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C22H21ClN6O7 |
|---|---|
Molecular Weight |
516.9 g/mol |
IUPAC Name |
N-[3-(4-acetamidophenoxy)-5-nitrophenyl]-4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C22H21ClN6O7/c1-13-21(23)22(29(34)35)26-27(13)9-3-4-20(31)25-16-10-17(28(32)33)12-19(11-16)36-18-7-5-15(6-8-18)24-14(2)30/h5-8,10-12H,3-4,9H2,1-2H3,(H,24,30)(H,25,31) |
InChI Key |
INGHBDCHDBBINT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexyl 5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11446829.png)
![2-Ethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide](/img/structure/B11446830.png)
![N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B11446835.png)

![4-(2-Methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B11446846.png)
![2-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11446847.png)
![N-(3,5-dimethylphenyl)-2-({2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B11446857.png)
![N',N'-diethyl-N-[8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]ethane-1,2-diamine](/img/structure/B11446858.png)
![12,12-dimethyl-4-(3-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11446867.png)

![N-(furan-2-ylmethyl)-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine](/img/structure/B11446885.png)
![Ethyl 6-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11446890.png)
![8-(2,4-dimethoxyphenyl)-3-(2-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11446898.png)
![2-(2-chlorophenyl)-N-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11446902.png)
